ginsenoside Rk1

Neuroscience Neuroprotection Excitotoxicity

Select ginsenoside Rk1 for your research based on its distinct biological fingerprint—not as a generic substitute for Rg3 or Rg5. This rare protopanaxadiol-type saponin, generated by heat-processing of Panax ginseng, features a unique C-20(21) double bond that confers superior NMDAR inhibition over Rg3 and Rg5, validated ferroptosis induction (IC50 ~20 μM in HCC cells), and potent NF-κB suppression (IC50 0.75 μM). As a key marker for black ginseng authentication (combined Rg3+Rk1+Rg5 >3 mg/g specification), it is an indispensable reference standard for QC workflows. Its significantly lower oral bioavailability versus isomer Rg5 demands compound-specific experimental design. Choose the validated, structurally distinct compound for reproducible, translatable results.

Molecular Formula C42H70O12
Molecular Weight 767.0 g/mol
Cat. No. B600431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameginsenoside Rk1
Molecular FormulaC42H70O12
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C
InChIInChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
InChIKeyKWDWBAISZWOAHD-MHOSXIPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rk1 for Research and Procurement: Compound Class and Distinguishing Characteristics


Ginsenoside Rk1 is a rare protopanaxadiol-type saponin generated primarily through the heat processing of Panax ginseng, leading to the dehydration of ginsenoside Rg3 [1]. This transformation produces a distinct C-20(21) double bond, which differentiates it from its precursor Rg3 and from other rare ginsenosides such as Rg5 and Rk3. This structural nuance is not merely academic; it translates into a distinct biological fingerprint and pharmacokinetic behavior that has implications for research model selection and experimental reproducibility. As a marker component, Rk1 is characteristic of black ginseng, a processed form distinct from red ginseng, and its quantitation is a key step in the quality control and standardization of black ginseng products [2].

Why Ginsenoside Rk1 Cannot Be Interchanged with Other Ginsenosides in Research Applications


The assumption that one ginsenoside can simply be substituted for another in a research protocol is a common pitfall with significant experimental consequences. Ginsenoside Rk1 is not a generic equivalent to its structural analogs like Rg3 or Rg5, despite their shared biosynthetic origin. Direct comparative studies reveal that Rk1 possesses a unique potency profile against specific molecular targets, such as a markedly greater inhibition of NMDA receptors compared to Rg3 and Rg5 [1]. Furthermore, it demonstrates a fundamentally different pharmacokinetic profile, with significantly lower oral bioavailability than its isomer Rg5 [2]. These quantitative and mechanistic divergences mean that substituting Rk1 with another ginsenoside in a cellular or animal study will yield different dose-response relationships, alter target engagement, and compromise the reproducibility and interpretability of the experimental outcomes. Selecting the specific, validated compound is therefore a prerequisite for rigorous and translatable scientific investigation.

Quantitative Evidence Guide for the Differentiated Activity of Ginsenoside Rk1


Ginsenoside Rk1 Exhibits Superior NMDA Receptor Inhibition Compared to Rg3 and Rg5

Ginsenoside Rk1 demonstrates the most effective inhibition of NMDA receptors among a panel of structurally related ginsenosides. In a head-to-head study using cultured rat hippocampal neurons, Rk1's inhibitory potency exceeded that of ginsenosides Rg3 and Rg5, as well as a mixture of Rg5/Rk1 and the aglycone protopanaxadiol [1]. The study used both calcium imaging and whole-cell patch-clamp techniques to confirm this differential activity. This finding positions Rk1 as a distinct tool compound for investigating NMDAR-mediated pathways.

Neuroscience Neuroprotection Excitotoxicity

Ginsenoside Rk1 Shows Distinctly Lower Oral Bioavailability Compared to Isomer Rg5

The double bond position in ginsenosides Rk1 and Rg5 has a profound impact on their pharmacokinetic behavior. A comparative UFLC–MS/MS study in rats revealed that the oral bioavailability of Rk1 is significantly lower than that of its isomer Rg5, at 0.67% versus 0.97%, respectively [1]. Furthermore, after oral administration, the Cmax and AUC of Rg5 were approximately 5 times greater than those of Rk1. This quantifiable difference underscores that Rk1 is a distinct chemical entity with different absorption and disposition characteristics, not a pharmacokinetic equivalent to Rg5.

Pharmacokinetics ADME Drug Development

Potent Anti-inflammatory Activity of Rk1 is Quantified via NF-κB Inhibition

The anti-inflammatory potency of ginsenoside Rk1 is well-defined by its ability to inhibit NF-κB transcriptional activation. In a luciferase reporter assay using TNF-α-stimulated cells, Rk1 inhibited NF-κB with an IC50 of 0.75 μM [1]. A comparative study found this potency to be in the same range as other rare ginsenosides, such as Rg5 (IC50 0.61 μM) and Rz1 (IC50 0.63 μM), and significantly more potent than the primary ginsenoside Rd (IC50 3.47 μM). This quantitative data firmly establishes Rk1's activity in a key inflammatory pathway and positions it as a potent tool for research into NF-κB signaling.

Inflammation Immunology Cell Signaling

Rk1 Induces Ferroptosis in Hepatocellular Carcinoma Cells with a Defined IC50

Ginsenoside Rk1 exhibits a specific anti-cancer mechanism, ferroptosis, which is distinct from the apoptosis commonly induced by other ginsenosides. In hepatocellular carcinoma (HCC) cells, Rk1 was shown to inhibit cell viability with an IC50 of approximately 20 μM [1]. The study confirmed that this effect was due to ferroptosis, an iron-dependent form of cell death, as evidenced by decreased GSH levels and increased MDA and iron ion contents. This mechanism was further linked to an FSP1-dependent pathway. This data differentiates Rk1's activity from ginsenosides that primarily induce apoptosis or autophagy, providing a specific tool for investigating non-apoptotic cell death pathways in cancer.

Oncology Ferroptosis Hepatocellular Carcinoma

Rk1 is a Validated Marker Compound for Black Ginseng Quality Control

From an analytical and quality control perspective, ginsenoside Rk1 serves as a critical marker compound for differentiating black ginseng from other ginseng products. A validated HPLC method has been established to quantify Rk1 alongside Rg3 and Rg5, where the combined content of these three markers in black ginseng is required to exceed 3 mg/g [1]. Multivariate statistical analysis and metabolic profiling confirmed that Rk1 is a component that differentiates black ginseng from red ginseng. This established and validated analytical role makes Rk1 an essential reference standard for any laboratory involved in the quality assessment of processed ginseng materials.

Analytical Chemistry Quality Control Botanical Standardization

Optimal Research and Industrial Applications for Ginsenoside Rk1 Based on Differentiated Evidence


Neuroscience Research on NMDA Receptor-Mediated Excitotoxicity

Researchers studying neurodegenerative diseases or excitotoxic neuronal injury can utilize ginsenoside Rk1 as a selective tool compound. Its demonstrated superior potency as an NMDAR inhibitor, compared to other ginsenosides like Rg3 and Rg5, makes it the compound of choice for modulating this specific pathway in vitro and in vivo [1]. This application is directly supported by evidence showing Rk1's distinct mechanism of action, involving the polyamine-binding site of the NMDAR complex.

Investigating Ferroptosis in Cancer Biology

For oncology research focused on non-apoptotic cell death mechanisms, ginsenoside Rk1 provides a validated chemical tool for inducing ferroptosis. The evidence that Rk1 triggers this specific iron-dependent pathway in hepatocellular carcinoma cells, with an IC50 of ~20 μM, differentiates it from other ginsenosides and offers a targeted approach for studying FSP1-dependent ferroptosis [2].

Quality Control and Standardization of Black Ginseng Products

In the analytical and quality control sector, ginsenoside Rk1 is an indispensable reference standard. Its identification as a key marker component for black ginseng, where a combined content of Rg3, Rk1, and Rg5 exceeding 3 mg/g is specified, underpins the validation of analytical methods for product authentication and batch-to-batch consistency [3]. This scenario is critical for manufacturers and contract research organizations involved in the characterization of botanical extracts.

Anti-inflammatory Research Targeting NF-κB Signaling

Ginsenoside Rk1 is a potent inhibitor of TNF-α-induced NF-κB transcriptional activation, with a defined IC50 of 0.75 μM [4]. This makes it a valuable positive control or test article in cellular models of inflammation. Its well-characterized potency in this key pathway provides a quantitative benchmark for studying inflammatory responses and screening potential anti-inflammatory compounds.

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